REACTION_CXSMILES
|
Br[C:2]1[N:7]=[C:6]2[CH:8]=[CH:9][C:10]([CH3:13])([CH3:12])[O:11][C:5]2=[CH:4][CH:3]=1.[Li]CCCC.CN([CH:22]=[O:23])C.O>C1COCC1>[CH3:12][C:10]1([CH3:13])[O:11][C:5]2[C:6](=[N:7][C:2]([CH:22]=[O:23])=[CH:3][CH:4]=2)[CH:8]=[CH:9]1
|
Name
|
|
Quantity
|
0.08 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 35 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at −78° C. for 30 additional minutes
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography
|
Reaction Time |
35 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C=CC2=NC(=CC=C2O1)C=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 23% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |